molecular formula C15H12N4O2 B3904887 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide

9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide

Cat. No. B3904887
M. Wt: 280.28 g/mol
InChI Key: UICDAVFGTSJZOJ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide, also known as ACFC, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its potential applications in various fields have been explored.

Mechanism of Action

The mechanism of action of 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide is not fully understood. However, studies have suggested that 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide induces apoptosis in cancer cells by activating the caspase cascade. 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression at the G2/M phase.
Biochemical and Physiological Effects:
9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide inhibits the activity of matrix metalloproteinases (MMPs) and reduces the expression of vascular endothelial growth factor (VEGF), which are involved in tumor angiogenesis. 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide in lab experiments is its anti-cancer properties. 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines. However, one of the limitations of using 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide. One of the future directions is to explore the potential of 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide as a therapeutic agent for the treatment of cancer. Another future direction is to investigate the mechanism of action of 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide in more detail. Further studies are also needed to determine the safety and toxicity of 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide in vivo.
Conclusion:
In conclusion, 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields have been explored, and its anti-cancer properties have been extensively studied. 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide has several biochemical and physiological effects, and it exhibits both advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide and to explore its potential as a therapeutic agent for the treatment of cancer.

Scientific Research Applications

9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide is in the field of cancer research. Studies have shown that 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide exhibits anti-cancer properties by inducing apoptosis in cancer cells. 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression.

properties

IUPAC Name

(9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-14(20)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)18-19-15(17)21/h1-7H,(H2,16,20)(H3,17,19,21)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICDAVFGTSJZOJ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=NNC(=O)N)C=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=N/NC(=O)N)C=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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